Methyl 4-formylquinoline-3-carboxylate
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Overview
Description
Methyl 4-formylquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core with a formyl group at the 4-position and a carboxylate ester at the 3-position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with β-ketoesters. One common method is the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The reaction mechanism involves the dehydration of glycerol to acrolein, followed by cyclization with aniline to form the quinoline core .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to achieve greener and more sustainable processes . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted quinolines .
Scientific Research Applications
Methyl 4-formylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-formylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The formyl and carboxylate groups enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
Methyl 4-formylquinoline-3-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and interaction profiles compared to other quinoline derivatives. The presence of both formyl and carboxylate ester groups allows for diverse chemical modifications and applications .
Properties
CAS No. |
81355-40-0 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4-formylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)9-6-13-11-5-3-2-4-8(11)10(9)7-14/h2-7H,1H3 |
InChI Key |
JTADBBPEVUYCPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)C=O |
Origin of Product |
United States |
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